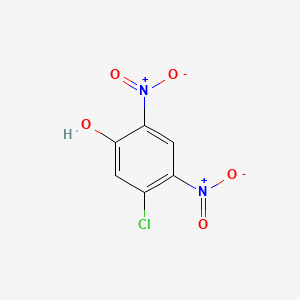
N,N,N',N'-tetraethyl-9-(hydroxyimino)-9H-fluorene-2,7-disulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N,N’,N’-tetraetil-9-(hidroxiimino)-9H-fluoreno-2,7-disulfonamida es un compuesto orgánico complejo con posibles aplicaciones en varios campos científicos. Este compuesto se caracteriza por su estructura única, que incluye un esqueleto de fluoreno sustituido con grupos hidroxiimino y disulfonamida. La presencia de estos grupos funcionales imparte propiedades químicas y reactividad específicas al compuesto.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de N,N,N’,N’-tetraetil-9-(hidroxiimino)-9H-fluoreno-2,7-disulfonamida normalmente implica múltiples pasos, comenzando desde precursores disponibles comercialmente. Una ruta sintética común incluye los siguientes pasos:
Formación del esqueleto de fluoreno: El esqueleto de fluoreno se puede sintetizar a través de una reacción de alquilación de Friedel-Crafts, donde el benceno reacciona con un haluro de alquilo adecuado en presencia de un catalizador ácido de Lewis.
Introducción del grupo hidroxiimino: El grupo hidroxiimino se puede introducir a través de una reacción de oximinación, donde el derivado de fluoreno se trata con clorhidrato de hidroxilamina en presencia de una base.
Sulfonación: Los grupos disulfonamida se introducen a través de una reacción de sulfonación, donde el derivado de fluoreno se trata con ácido clorosulfónico seguido de la reacción con una amina para formar la sulfonamida.
Métodos de producción industrial
La producción industrial de N,N,N’,N’-tetraetil-9-(hidroxiimino)-9H-fluoreno-2,7-disulfonamida puede implicar la optimización de la ruta sintética anterior para mejorar el rendimiento y la pureza. Esto puede incluir el uso de reactores de flujo continuo, técnicas avanzadas de purificación y automatización de procesos para garantizar una calidad y escalabilidad consistentes.
Análisis De Reacciones Químicas
Tipos de reacciones
N,N,N’,N’-tetraetil-9-(hidroxiimino)-9H-fluoreno-2,7-disulfonamida puede sufrir varias reacciones químicas, que incluyen:
Oxidación: El grupo hidroxiimino se puede oxidar para formar un derivado nitroso o nitro.
Reducción: El grupo hidroxiimino se puede reducir para formar un derivado de amina.
Sustitución: Los grupos sulfonamida pueden participar en reacciones de sustitución nucleófila, donde el grupo sulfonamida es reemplazado por otro nucleófilo.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO4) y trióxido de cromo (CrO3).
Reducción: Los agentes reductores comunes incluyen borohidruro de sodio (NaBH4) e hidruro de aluminio y litio (LiAlH4).
Sustitución: Los nucleófilos comunes incluyen aminas, tioles y alcóxidos.
Productos principales
Oxidación: Formación de derivados nitroso o nitro.
Reducción: Formación de derivados de amina.
Sustitución: Formación de derivados de sulfonamida sustituidos.
Aplicaciones Científicas De Investigación
N,N,N’,N’-tetraetil-9-(hidroxiimino)-9H-fluoreno-2,7-disulfonamida tiene varias aplicaciones de investigación científica, que incluyen:
Química: Se utiliza como reactivo en la síntesis orgánica y como bloque de construcción para la síntesis de moléculas más complejas.
Biología: Se investiga por su potencial como sonda bioquímica debido a sus grupos funcionales únicos.
Medicina: Se explora por sus posibles propiedades terapéuticas, incluidas las actividades antimicrobianas y anticancerígenas.
Industria: Se utiliza en el desarrollo de materiales avanzados, como polímeros y colorantes, debido a sus propiedades químicas únicas.
Mecanismo De Acción
El mecanismo de acción de N,N,N’,N’-tetraetil-9-(hidroxiimino)-9H-fluoreno-2,7-disulfonamida involucra su interacción con dianas moleculares y vías específicas. El grupo hidroxiimino puede formar enlaces de hidrógeno con moléculas biológicas, mientras que los grupos sulfonamida pueden interactuar con enzimas y receptores. Estas interacciones pueden modular la actividad de las moléculas diana, lo que lleva a varios efectos biológicos.
Comparación Con Compuestos Similares
Compuestos similares
N,N,N’,N’-tetraetil-9,10-antracenodimetanamina: Estructura similar con un esqueleto de antraceno en lugar de fluoreno.
N,N,N’,N’-tetraetil-9H-xanteno-3,6-diamina: Estructura similar con un esqueleto de xanteno.
Singularidad
N,N,N’,N’-tetraetil-9-(hidroxiimino)-9H-fluoreno-2,7-disulfonamida es única debido a la presencia de ambos grupos hidroxiimino y disulfonamida en un esqueleto de fluoreno. Esta combinación de grupos funcionales imparte propiedades químicas y reactividad específicas que no se observan en los compuestos similares enumerados anteriormente.
Propiedades
Fórmula molecular |
C21H27N3O5S2 |
|---|---|
Peso molecular |
465.6 g/mol |
Nombre IUPAC |
2-N,2-N,7-N,7-N-tetraethyl-9-hydroxyiminofluorene-2,7-disulfonamide |
InChI |
InChI=1S/C21H27N3O5S2/c1-5-23(6-2)30(26,27)15-9-11-17-18-12-10-16(31(28,29)24(7-3)8-4)14-20(18)21(22-25)19(17)13-15/h9-14,25H,5-8H2,1-4H3 |
Clave InChI |
AEESOEJLSASDMP-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)S(=O)(=O)C1=CC2=C(C=C1)C3=C(C2=NO)C=C(C=C3)S(=O)(=O)N(CC)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-{[3,5-bis(butan-2-yl)-4-oxocyclohexa-2,5-dien-1-ylidene]amino}-1,5-dimethyl-2-phenyl-2,3-dihydro-1H-pyrazol-3-one](/img/structure/B11707630.png)

![2-phenyl-N-(2,2,2-trichloro-1-{[(4-ethoxyphenyl)carbamothioyl]amino}ethyl)acetamide](/img/structure/B11707651.png)
![(2E)-2-{[5-(2-nitrophenyl)furan-2-yl]methylidene}-N-phenylhydrazinecarbothioamide](/img/structure/B11707655.png)
![4-methyl-N-[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]-3-nitrobenzamide](/img/structure/B11707669.png)
![17-(3,4-Dichlorophenyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B11707675.png)
![(5E)-5-{4-[(2,4-dichlorobenzyl)oxy]benzylidene}-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11707687.png)


![3-bromo-N'-[(2E)-4-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(prop-2-en-1-yl)-1,3-thiazol-2(3H)-ylidene]benzohydrazide](/img/structure/B11707694.png)
![2-(4-methylphenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B11707703.png)
![6-[(3,4-Dimethoxybenzoyl)amino]hexanoic acid](/img/structure/B11707715.png)

